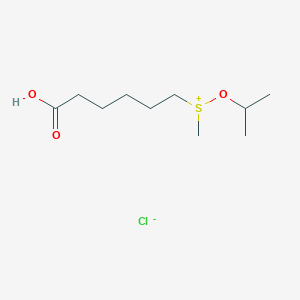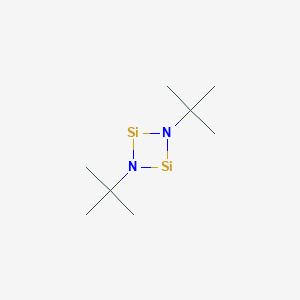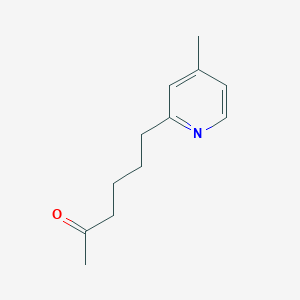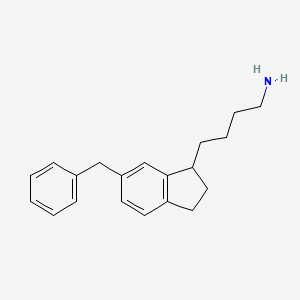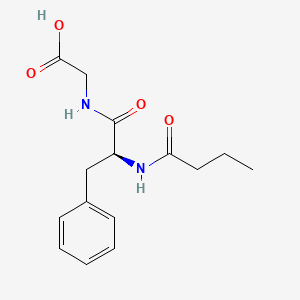
N-Butanoyl-L-phenylalanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butanoyl-L-phenylalanylglycine is a synthetic compound that combines the structural features of butanoic acid, phenylalanine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-L-phenylalanylglycine typically involves the condensation of butanoic acid with L-phenylalanine and glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids and butanoic acid under controlled conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Butanoyl-L-phenylalanylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or modulate immune responses by affecting cytokine production.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butanoyl-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.
N-Butanoyl-L-alanine: Another similar compound with potential biological activity.
Uniqueness
N-Butanoyl-L-phenylalanylglycine is unique due to its specific combination of butanoic acid, phenylalanine, and glycine, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
201020-33-9 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
2-[[(2S)-2-(butanoylamino)-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-6-13(18)17-12(15(21)16-10-14(19)20)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
Clé InChI |
CBYXHIXKUHMKBI-LBPRGKRZSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
SMILES canonique |
CCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)
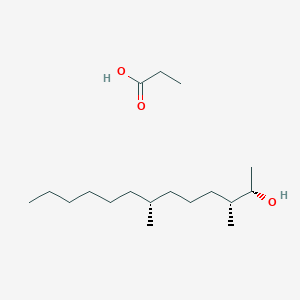
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)
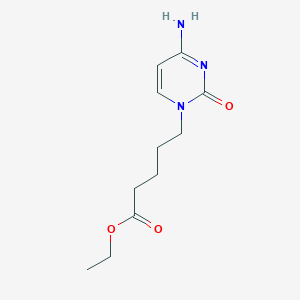
![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
